Resorcinolnafthalein

Descripción general

Descripción

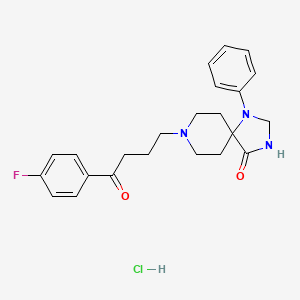

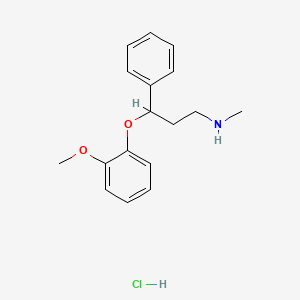

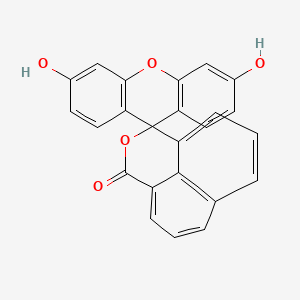

Resorcinolnaftalina es un compuesto químico conocido por su función como potenciador específico de la enzima convertidora de angiotensina 2 (ECA2). Tiene la fórmula molecular C24H14O5 y un peso molecular de 382,36 g/mol . Este compuesto se utiliza principalmente en investigación científica, especialmente en estudios relacionados con la hipertensión y la fibrosis renal .

Aplicaciones Científicas De Investigación

La resorcinolnaftalina tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como reactivo en varias reacciones químicas y estudios.

Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y otros productos químicos.

Mecanismo De Acción

La resorcinolnaftalina ejerce sus efectos al mejorar la actividad de la enzima convertidora de angiotensina 2 (ECA2). Se acopla a un bolsillo de superficie molecular de la ECA2, aumentando su actividad y provocando la hidrólisis de la angiotensina II. Esto da como resultado la producción de angiotensina-(1–7), que tiene efectos vasodilatadores y antiinflamatorios . El compuesto también disminuye los niveles de citocinas proinflamatorias y aumenta los niveles de citocinas antiinflamatorias .

Análisis Bioquímico

Biochemical Properties

Resorcinolnaphthalein interacts with several key biomolecules in biochemical reactions. It primarily acts as an activator of ACE2, increasing its activity with an EC50 value of 19.5 μM . This interaction leads to a cascade of biochemical events that result in the hydrolysis of angiotensin II, a peptide that constricts blood vessels, into angiotensin-(1–7), which has vasodilatory effects. This shift in the balance of angiotensin peptides helps to reduce blood pressure and improve endothelial function .

Cellular Effects

Resorcinolnaphthalein has significant effects on various cell types and cellular processes. In endothelial cells, it enhances ACE2 activity, leading to improved endothelial function and reduced neointimal formation . This compound also influences cell signaling pathways, particularly those involved in the renin-angiotensin system. By increasing the levels of angiotensin-(1–7) and decreasing angiotensin II, resorcinolnaphthalein helps to modulate gene expression and cellular metabolism, promoting vasodilation and reducing inflammation .

Molecular Mechanism

At the molecular level, resorcinolnaphthalein exerts its effects by binding to ACE2 and enhancing its enzymatic activity . This activation leads to the conversion of angiotensin II to angiotensin-(1–7), which then binds to the Mas receptor, initiating a signaling cascade that results in vasodilation and anti-inflammatory effects. Additionally, resorcinolnaphthalein’s activation of ACE2 reduces the levels of angiotensin II, thereby decreasing its pro-inflammatory and vasoconstrictive effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of resorcinolnaphthalein have been observed to change over time. The compound is relatively stable, but its activity can degrade under certain conditions. Long-term studies have shown that continuous administration of resorcinolnaphthalein can maintain its beneficial effects on endothelial function and blood pressure regulation . The stability and degradation of the compound need to be carefully monitored to ensure consistent results in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of resorcinolnaphthalein vary with different dosages in animal models. At therapeutic doses, it effectively reduces pulmonary arterial pressure and improves cardiac function without significant adverse effects . At higher doses, there may be toxic effects, including potential damage to renal and cardiac tissues. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity .

Metabolic Pathways

Resorcinolnaphthalein is involved in metabolic pathways related to the renin-angiotensin system. It interacts with ACE2 to convert angiotensin II to angiotensin-(1–7), which then participates in various metabolic processes that regulate blood pressure and vascular function . The compound’s effects on metabolic flux and metabolite levels are significant, as it helps to shift the balance towards vasodilation and anti-inflammatory states .

Transport and Distribution

Within cells and tissues, resorcinolnaphthalein is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its effects on ACE2 activity . The compound’s distribution is crucial for its therapeutic efficacy, as it needs to reach endothelial cells and other relevant tissues to modulate the renin-angiotensin system effectively .

Subcellular Localization

Resorcinolnaphthalein’s subcellular localization is essential for its activity and function. It is directed to specific compartments, such as the plasma membrane, where ACE2 is located . This targeting is facilitated by post-translational modifications and binding interactions that ensure the compound reaches its site of action. The precise localization of resorcinolnaphthalein is critical for its ability to enhance ACE2 activity and exert its therapeutic effects .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La resorcinolnaftalina se puede sintetizar a través de una serie de reacciones químicas que involucran resorcinol y derivados de naftaleno. La ruta sintética específica y las condiciones de reacción no están ampliamente documentadas en la literatura pública, pero generalmente involucran el uso de disolventes orgánicos y catalizadores para facilitar la reacción .

Métodos de producción industrial

Análisis De Reacciones Químicas

Tipos de reacciones

La resorcinolnaftalina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.

Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos en el compuesto por otro átomo o grupo de átomos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran resorcinolnaftalina incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones específicas para estas reacciones, como la temperatura y la presión, dependen del resultado deseado y de la naturaleza de los reactivos utilizados .

Principales productos formados

Los principales productos formados a partir de las reacciones de resorcinolnaftalina dependen del tipo de reacción y de los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir quinonas, mientras que las reacciones de reducción pueden producir hidroquinonas .

Comparación Con Compuestos Similares

Compuestos similares

Derivados de xanteno: Estos compuestos también mejoran la actividad de la ECA2 y tienen aplicaciones similares en la investigación relacionada con la hipertensión y la fibrosis.

Inhibidores de la enzima convertidora de angiotensina: Estos compuestos inhiben la actividad de la ECA, lo que lleva a efectos terapéuticos similares en afecciones como la hipertensión.

Singularidad

La resorcinolnaftalina es única en su mejora específica de la actividad de la ECA2, lo que la distingue de otros compuestos que inhiben la ECA o tienen efectos más amplios en el sistema renina-angiotensina . Esta especificidad la convierte en una herramienta valiosa en la investigación centrada en el papel de la ECA2 en varios procesos fisiológicos y patológicos.

Propiedades

IUPAC Name |

3',6'-dihydroxyspiro[3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-4,9'-xanthene]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14O5/c25-14-7-9-17-20(11-14)28-21-12-15(26)8-10-18(21)24(17)19-6-2-4-13-3-1-5-16(22(13)19)23(27)29-24/h1-12,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUOFHGOGJGQAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)OC4(C3=CC=C2)C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90320062 | |

| Record name | 3',6'-Dihydroxy-3H-spiro[naphtho[1,8-cd]pyran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90320062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41307-63-5 | |

| Record name | NSC354317 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3',6'-Dihydroxy-3H-spiro[naphtho[1,8-cd]pyran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90320062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of resorcinolnaphthalein in the context of pulmonary arterial hypertension (PAH)?

A1: Resorcinolnaphthalein acts as an activator of angiotensin-converting enzyme 2 (ACE2) [, , , ]. This activation shifts the balance within the renin-angiotensin system (RAS) by promoting the conversion of angiotensin II to angiotensin-(1-7). This shift leads to several beneficial effects in the context of PAH, including:

- Improved Endothelial Function: Resorcinolnaphthalein administration has been shown to improve endothelium-dependent vasorelaxation in the pulmonary vasculature []. This effect is likely mediated by increased levels of angiotensin-(1-7), which has vasodilatory properties.

- Reduced Inflammation: Studies demonstrate that resorcinolnaphthalein treatment decreases the expression of pro-inflammatory cytokines like TNF-α, MCP-1, and IL-6 while increasing the anti-inflammatory cytokine IL-10 []. This modulation of the inflammatory response contributes to the prevention of vascular remodeling and PAH development.

- Increased Apoptosis of Pulmonary Arterial Cells: Research suggests that resorcinolnaphthalein, through ACE2 activation, can induce apoptosis in pulmonary arterial cells, thereby counteracting the excessive proliferation and thickening of the vessel walls observed in PAH []. This effect appears to be mediated by the Hippo signaling pathway.

Q2: What evidence supports the claim that resorcinolnaphthalein prevents the development of severe PAH in animal models?

A2: Several studies utilizing rat models of PAH induced by monocrotaline injection and pneumonectomy have demonstrated the preventative effects of resorcinolnaphthalein [, , ]. These studies consistently report that chronic administration of resorcinolnaphthalein results in:

- Reduced pulmonary arterial pressure: Resorcinolnaphthalein treatment significantly attenuated the increase in mean pulmonary arterial pressure typically observed in PAH models [, , ].

- Decreased right ventricular hypertrophy: The development of right ventricular hypertrophy, a hallmark of PAH, was significantly reduced in rats treated with resorcinolnaphthalein [, , ].

- Inhibition of pulmonary vascular remodeling: Resorcinolnaphthalein administration prevented the characteristic medial hypertrophy and neointimal formation in pulmonary arteries of PAH rats [, , ].

Q3: Are there any studies investigating the combination of resorcinolnaphthalein with other therapeutic agents for PAH?

A3: One study explored the combination of resorcinolnaphthalein with A-779, a Mas receptor antagonist []. Interestingly, the study found that co-administration of A-779 abolished the protective effects of resorcinolnaphthalein on PAH development. This finding suggests that the beneficial effects of resorcinolnaphthalein are primarily mediated through the Mas receptor, which is activated by angiotensin-(1-7).

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

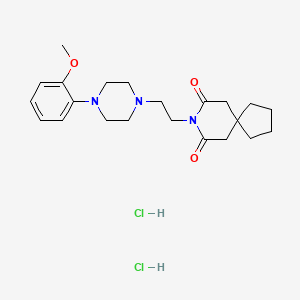

![2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride](/img/structure/B1662558.png)

![N-[2-[4-[3-[4-amino-5-chloro-2-[(3,5-dimethoxyphenyl)methoxy]phenyl]-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride](/img/structure/B1662568.png)